3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a fluorophenyl group, and a dimethylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid typically involves multiple steps, including the protection of amino groups, introduction of the fluorophenyl group, and formation of the propanoic acid backbone. Common synthetic routes may involve the use of reagents such as benzyloxycarbonyl chloride, fluorobenzene derivatives, and dimethylpropanoic acid precursors. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of fluorophenyl derivatives .
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with target molecules. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the dimethylpropanoic acid backbone provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 3-{(Benzyloxy)carbonylamino}propanoic acid
- (S)-2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the fluorophenyl group and the dimethylpropanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H20FNO4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20FNO4/c1-19(2,17(22)23)16(14-9-6-10-15(20)11-14)21-18(24)25-12-13-7-4-3-5-8-13/h3-11,16H,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
KVEOODJZMGSPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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